

GSK-5498A: A Selective Blocker of Calcium Release-Activated Calcium (CRAC) Channels

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Compound of Interest

Compound Name: GSK-5498A

Cat. No.: B1139443

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK-5498A is a potent and selective small-molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channels, also referred to as CARC channels. CRAC channels are pivotal in cellular calcium signaling, particularly in immune cells, where they mediate store-operated calcium entry (SOCE). This process is essential for a multitude of cellular functions, including T-cell activation and mast cell degranulation. By blocking CRAC channels, **GSK-5498A** effectively attenuates these processes, highlighting its potential as a pharmacological tool for studying inflammatory and immune responses and as a lead compound for the development of therapeutics for inflammatory disorders. This guide provides a comprehensive overview of the technical details of **GSK-5498A**, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Introduction to CRAC Channels and GSK-5498A

Calcium Release-Activated Calcium (CRAC) channels are a unique class of ion channels that are activated upon the depletion of calcium from the endoplasmic reticulum (ER). This process, known as store-operated calcium entry (SOCE), is a fundamental mechanism for replenishing intracellular calcium stores and for generating sustained calcium signals that regulate a wide array of cellular functions. The molecular components of the CRAC channel are the stromal interaction molecule 1 (STIM1), an ER-resident calcium sensor, and Orai1, the pore-forming subunit in the plasma membrane.

GSK-5498A has emerged as a valuable pharmacological tool for the investigation of CRAC channel function. It exhibits high selectivity for CRAC channels over other ion channels, enzymes, and G-protein coupled receptors.[\[1\]](#)[\[2\]](#) Its ability to inhibit calcium influx through CRAC channels leads to the suppression of downstream cellular responses, such as the release of inflammatory mediators from mast cells and pro-inflammatory cytokines from T-cells.[\[1\]](#)[\[3\]](#)

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **GSK-5498A** based on in vitro studies.

Parameter	Value	Cell Line/System	Assay Type	Reference
IC50	1 μ M	Human Embryonic Kidney (HEK) cells stably expressing STIM1 and Orai1	Electrophysiology (ICRAC inhibition)	[4]
pIC50	6.3	Jurkat cells	Thapsigargin-evoked calcium influx (Fluo-4 AM)	[1] [2]

Table 1: Potency of **GSK-5498A** in inhibiting CRAC channel activity.

Biological Effect	Concentration Range	Cell Type	Assay	Reference
Inhibition of calcium influx	1 and 10 μ M	Human Embryonic Kidney (HEK) cells	Calcium imaging	[1]
Inhibition of mast cell degranulation	1 - 10 μ M	Rat tissue-resident mast cells	Mediator release assay	[1][2]
Inhibition of T-cell cytokine release (IL-2)	10 nM - 10 μ M	Mouse and rat T-cells	Cytokine release assay	[1][2]
Inhibition of interferon- γ and IL-5 production	1 nM - 10 μ M	Human Peripheral Blood Mononuclear Cells (PBMCs)	Cytokine release assay	[1]

Table 2: Functional effects of **GSK-5498A** in various cell types.

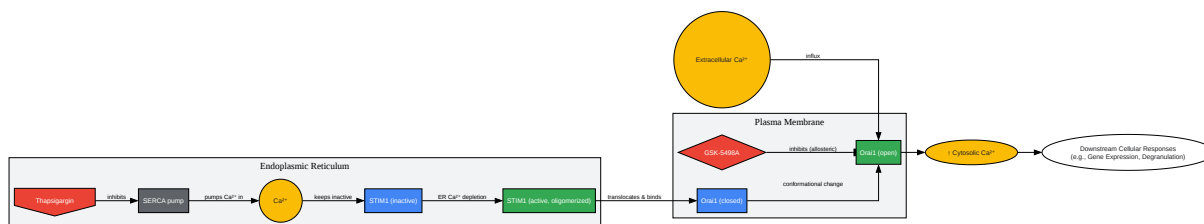
Mechanism of Action

The activation of CRAC channels is a multi-step process that begins with the depletion of ER calcium stores. This is sensed by STIM1, which then oligomerizes and translocates to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates the Orai1 channels, leading to the influx of extracellular calcium.

GSK-5498A is understood to act downstream of STIM1 oligomerization and the initial STIM1-Orai1 interaction. FRET experiments have indicated that GSK compounds, including those structurally similar to **GSK-5498A**, do not affect these initial steps.[4] Instead, it is proposed that **GSK-5498A** exerts its inhibitory effect through an allosteric mechanism on the Orai1 channel pore, thereby preventing calcium influx.

Signaling Pathways and Experimental Workflows

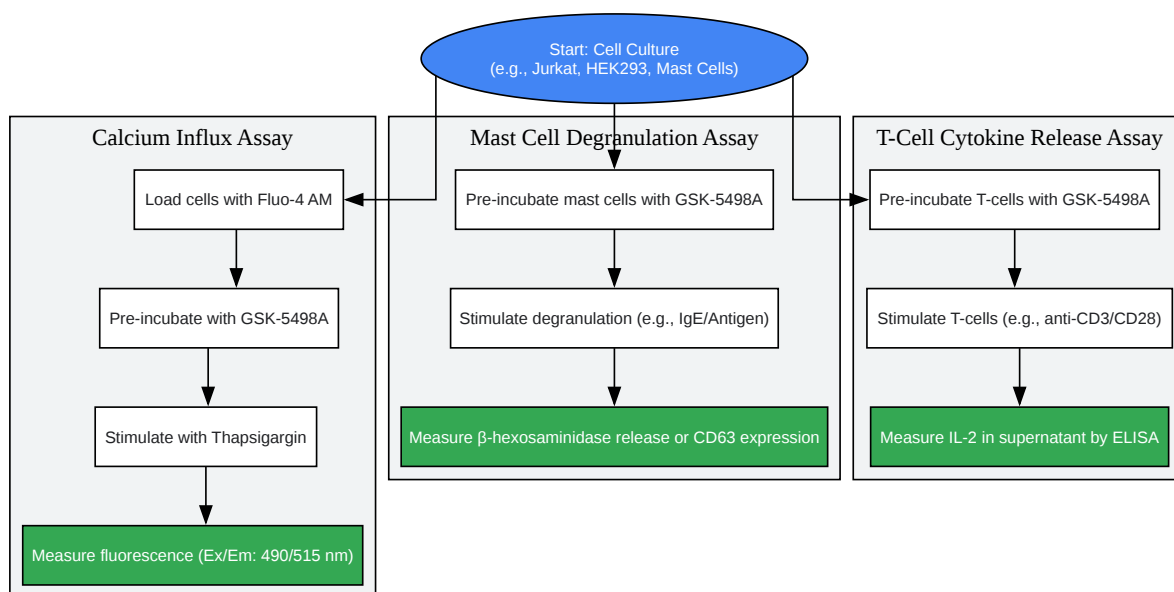
CRAC Channel Activation and Inhibition Pathway



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Caption: CRAC channel activation pathway and the inhibitory action of **GSK-5498A**.

Experimental Workflow for Assessing GSK-5498A Activity



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Caption: General experimental workflow for characterizing **GSK-5498A**.

Detailed Experimental Protocols

Measurement of Intracellular Calcium using Fluo-4 AM

This protocol is adapted for measuring thapsigargin-evoked calcium influx in a cell line such as Jurkat or HEK293.

Materials:

- Cells of interest (e.g., Jurkat T-cells)
- Cell culture medium

- Fluo-4 AM (acetoxymethyl ester)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with and without Ca^{2+}
- Thapsigargin
- **GSK-5498A**
- 96-well black, clear-bottom plates
- Fluorescence microplate reader (Ex/Em: 490/525 nm)

Procedure:

- Cell Plating: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight if necessary. For suspension cells like Jurkat, plate them on the day of the assay.
- Dye Loading:
 - Prepare a Fluo-4 AM loading solution in calcium-free HBSS. A typical concentration is 1-5 μM Fluo-4 AM with 0.02% Pluronic F-127.
 - Remove the culture medium from the cells and wash once with calcium-free HBSS.
 - Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
- Cell Washing: After incubation, gently wash the cells twice with calcium-free HBSS to remove extracellular dye.
- Compound Incubation: Add HBSS containing various concentrations of **GSK-5498A** (e.g., 1 nM to 10 μM) or vehicle control to the respective wells. Incubate for 15-30 minutes at room temperature in the dark.
- Measurement of Calcium Influx:

- Place the plate in a fluorescence microplate reader.
- Establish a baseline fluorescence reading for each well.
- Add thapsigargin (typically 1-2 μ M final concentration) to induce ER calcium store depletion and subsequent SOCE.
- Immediately begin recording the fluorescence intensity at 490 nm excitation and 515 nm emission every 1-5 seconds for a period of 5-10 minutes.
- Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the peak fluorescence response or the area under the curve for each well. Determine the pIC₅₀ of **GSK-5498A** by plotting the percentage inhibition of the thapsigargin-induced calcium influx against the logarithm of the **GSK-5498A** concentration.

Mast Cell Degranulation Assay (β -Hexosaminidase Release)

This protocol measures the release of the granular enzyme β -hexosaminidase as an indicator of mast cell degranulation.

Materials:

- Mast cells (e.g., rat peritoneal mast cells or a mast cell line like RBL-2H3)
- Tyrode's buffer
- Stimulating agent (e.g., IgE and antigen, compound 48/80, or ionomycin)
- **GSK-5498A**
- p-nitrophenyl-N-acetyl- β -D-glucosaminide (pNAG) substrate solution
- Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)
- Triton X-100 (for cell lysis to determine total β -hexosaminidase content)
- 96-well plates

- Spectrophotometer (405 nm)

Procedure:

- Cell Preparation: Wash mast cells and resuspend them in Tyrode's buffer.
- Compound Incubation: Aliquot the cell suspension into a 96-well plate. Add various concentrations of **GSK-5498A** (e.g., 1 μ M to 10 μ M) or vehicle control and incubate for 15-30 minutes at 37°C.
- Stimulation: Add the stimulating agent to the wells to induce degranulation. For a positive control, use a potent secretagogue. For a negative control, add buffer only. To determine the total enzyme content, add Triton X-100 (0.1-1%) to a set of wells to lyse the cells. Incubate for 30 minutes at 37°C.
- Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.
- Enzyme Assay:
 - Add a portion of the supernatant to a new 96-well plate.
 - Add the pNAG substrate solution to each well and incubate for 1-2 hours at 37°C.
 - Stop the reaction by adding the stop solution.
- Measurement and Analysis: Measure the absorbance at 405 nm. The amount of β -hexosaminidase released is proportional to the absorbance. Calculate the percentage of degranulation for each condition relative to the total enzyme content (from the Triton X-100 lysed cells) after subtracting the spontaneous release (negative control).

T-Cell Cytokine Release Assay (IL-2 ELISA)

This protocol quantifies the release of Interleukin-2 (IL-2) from stimulated T-cells.

Materials:

- T-cells (e.g., primary T-cells or Jurkat T-cells)

- RPMI-1640 medium supplemented with fetal bovine serum
- T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies, or PMA and ionomycin)
- **GSK-5498A**
- Human IL-2 ELISA kit
- 96-well cell culture plates
- ELISA plate reader

Procedure:

- Cell Plating: Plate T-cells in a 96-well culture plate.
- Compound Incubation: Add various concentrations of **GSK-5498A** (e.g., 10 nM to 10 μ M) or vehicle control to the wells and pre-incubate for 30-60 minutes at 37°C.
- Cell Stimulation: Add the T-cell stimulation reagents to the wells. Incubate for 24-48 hours at 37°C in a CO₂ incubator.
- Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant.
- ELISA:
 - Perform the IL-2 ELISA according to the manufacturer's instructions. This typically involves the following steps:
 - Coating the ELISA plate with a capture antibody.
 - Adding the collected supernatants and IL-2 standards to the wells.
 - Incubating and washing.
 - Adding a detection antibody.
 - Incubating and washing.

- Adding an enzyme conjugate (e.g., streptavidin-HRP).
- Incubating and washing.
- Adding a substrate (e.g., TMB) and developing the color.
- Stopping the reaction.
- Measurement and Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm). Generate a standard curve from the IL-2 standards. Use the standard curve to determine the concentration of IL-2 in each sample. Plot the percentage inhibition of IL-2 release against the **GSK-5498A** concentration to determine its inhibitory effect.

Electrophysiology Patch-Clamp Protocol for ICRAC

This protocol is a general guide for whole-cell patch-clamp recording of CRAC currents (ICRAC) in cells overexpressing STIM1 and Orai1, such as HEK293 cells.

Materials:

- HEK293 cells stably or transiently expressing STIM1 and Orai1
- Patch-clamp rig with amplifier, digitizer, and data acquisition software
- Borosilicate glass capillaries for pipette pulling
- External solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl₂, 10 TEA-Cl, 10 HEPES, pH 7.4 with NaOH.
- Internal (pipette) solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES, pH 7.2 with CsOH.
- **GSK-5498A**

Procedure:

- Cell Preparation: Plate the STIM1/Orai1-expressing cells on glass coverslips suitable for microscopy and patch-clamping.

- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Whole-Cell Configuration:
 - Establish a giga-ohm seal between the patch pipette and the cell membrane.
 - Rupture the membrane patch to achieve the whole-cell configuration. This allows the internal solution containing the Ca²⁺ chelator BAPTA to dialyze into the cell, passively depleting ER Ca²⁺ stores and activating ICRAC.
- ICRAC Recording:
 - Hold the cell at a holding potential of 0 mV.
 - Apply voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) every 2-5 seconds to elicit ICRAC. The characteristic inward rectifying current at negative potentials and a reversal potential > +30 mV are hallmarks of ICRAC.
 - Allow the current to fully develop over several minutes as the cell is dialyzed with the BAPTA-containing internal solution.
- Application of **GSK-5498A**:
 - Once a stable ICRAC is established, perfuse the external solution containing **GSK-5498A** (e.g., 1 μM) onto the cell.
 - Continuously record ICRAC to observe the inhibitory effect of the compound.
- Data Analysis: Measure the amplitude of the inward current at a specific negative potential (e.g., -80 mV) before and after the application of **GSK-5498A**. Calculate the percentage of inhibition. For dose-response experiments, apply a range of **GSK-5498A** concentrations to different cells and plot the percentage inhibition to determine the IC₅₀.

Selectivity Profile

GSK-5498A is reported to have high selectivity for CRAC channels.^{[1][2]} Studies have shown that it has minimal or no effect on a variety of other ion channels, enzymes, and G-protein

coupled receptors at concentrations where it effectively blocks CRAC channels.[1][2] However, it is noteworthy that some GSK pyrazole compounds have been found to also block TRPV6 channels.[4] A comprehensive public screening of **GSK-5498A** against a broad panel of targets is not readily available. Therefore, when using **GSK-5498A** in new systems, it is advisable to perform control experiments to confirm its selectivity for the intended target.

Conclusion

GSK-5498A is a valuable pharmacological tool for the study of CRAC channel physiology and its role in various cellular processes, particularly in the immune system. Its selectivity and well-characterized inhibitory effects make it a cornerstone for in vitro investigations into the consequences of CRAC channel blockade. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize **GSK-5498A** in their studies and to further explore the therapeutic potential of CRAC channel inhibition.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK-5498A | 1253186-49-0 | CRAC Channel | MOLNOVA [molnova.com]
- 3. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
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